molecular formula C18H21N3O2 B13752604 Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- CAS No. 5991-91-3

Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)-

Cat. No.: B13752604
CAS No.: 5991-91-3
M. Wt: 311.4 g/mol
InChI Key: XAOHEIMEFGHVLV-UHFFFAOYSA-N
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Description

Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an imino group and a cyclohexadienone moiety. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- typically involves multi-step organic reactions. One common method includes the reaction of diethylamine with a substituted benzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, are often employed to minimize the environmental impact of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives. These products can further undergo additional transformations to yield a wide range of compounds with diverse chemical and biological properties .

Scientific Research Applications

Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives such as:

Uniqueness

What sets Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

5991-91-3

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[3-[4-(diethylamino)phenyl]imino-6-oxocyclohexa-1,4-dien-1-yl]acetamide

InChI

InChI=1S/C18H21N3O2/c1-4-21(5-2)16-9-6-14(7-10-16)20-15-8-11-18(23)17(12-15)19-13(3)22/h6-12H,4-5H2,1-3H3,(H,19,22)

InChI Key

XAOHEIMEFGHVLV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=C2C=CC(=O)C(=C2)NC(=O)C

Origin of Product

United States

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